

Application Notes and Protocols for Met5-enkephalin-Arg-Phe

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Compound of Interest

Compound Name: Met5-enkephalin-Arg-Phe

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF) is a naturally occurring heptapeptide endogenous opioid peptide derived from the precursor proenkephalin-A. It is an extended form of Met-enkephalin with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. MERF acts as a potent ligand for opioid receptors, particularly the mu (μ)-opioid receptor (OPRM1), and is also suggested to interact with non-opioid binding sites. Its physiological roles include pain modulation, neurotransmission, and potential regulation of lung function, making it a significant target for research and drug development in areas such as analgesia and neurological disorders.

These application notes provide detailed protocols for key experiments involving MERF, along with structured data for reference and comparison.

Data Presentation

Table 1: Receptor Binding Affinity of Met5-enkephalin-Arg-Phe and Analogs

Ligand	Receptor/Tissue	Radioligand	Assay Type	Affinity (K _i , K _d , or IC ₅₀)	Reference
Met5-enkephalin-Arg-Phe (MERF)	Rat Lung Membranes	[3H]-etorphine	Radioligand Binding	K _d 1 = 0.6 nM, K _d 2 = 7.1 nM	[1]
Tyr-D-Ala-Gly-Phe-Met-Arg-Phe (Analog I)	Frog Brain Membranes	[3H]MERF	Radioligand Binding	Potent competitor	[2]
Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (Analog II)	Frog Brain Membranes	[3H]MERF	Radioligand Binding	Substantially less active	[2]
Tyr-D-Ala-Gly-Phe-L-Nle-Arg-Phe (Analog III)	Frog Brain Membranes	[3H]MERF	Radioligand Binding	Potent competitor	[2]
Tyr-Gly-Gly-Phe-L-Nle-Arg-Phe (Analog IV)	Frog Brain Membranes	[3H]MERF	Radioligand Binding	Potent competitor	[2]
[Met7]peptide	Guinea Pig Brain Membranes	[3H]naloxone	Radioligand Binding	Kappa-binding profile	[3]

Table 2: Functional Activity of Met5-enkephalin-Arg-Phe and Analogs

Ligand	Assay Type	Tissue/Cell Line	Potency (EC ₅₀)	Efficacy (E _{max})	Reference
Met5-enkephalin-Arg-Phe (MERF)	[35S]GTPyS Binding	Rat Brain Membranes	Effective	-	[2]
Analog I	[35S]GTPyS Binding	Rat Brain Membranes	As effective as MERF	-	[2]
Analog II	[35S]GTPyS Binding	Rat Brain Membranes	Highest EC ₅₀	Stimulated by 59%	[2]
Analog I	[35S]GTPyS Binding	Frog Brain Membranes	-	Lower maximal stimulation than MERF	[2]
[Met5]-Enkephalin, amide	Inhibition of nerve-evoked contractions	Cat Distal Colon	IC ₅₀ = 2.2 nM	-	[4]

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is designed to determine the binding affinity of **Met5-enkephalin-Arg-Phe** for opioid receptors using a competitive radioligand binding assay.

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells overexpressing human μ -opioid receptor).
- Radioligand (e.g., [3H]DAMGO for μ -opioid receptor).
- **Met5-enkephalin-Arg-Phe** (unlabeled ligand).
- Binding buffer (50 mM Tris-HCl, pH 7.4).

- Wash buffer (50 mM Tris-HCl, pH 7.4, cold).
- Naloxone (for determining non-specific binding).
- Glass fiber filters.
- Scintillation cocktail and vials.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: Cell membranes, radioligand, and binding buffer.
 - Non-specific Binding: Cell membranes, radioligand, binding buffer, and a high concentration of naloxone (e.g., 10 μ M).
 - Competitive Binding: Cell membranes, radioligand, binding buffer, and varying concentrations of **Met5-enkephalin-Arg-Phe**.
- Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of **Met5-enkephalin-Arg-Phe** from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.[5]

[35S]GTPyS Binding Assay for G-protein Activation

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Materials:

- Cell membranes expressing the opioid receptor of interest.
- [35S]GTPyS (radiolabeled non-hydrolyzable GTP analog).
- GDP.
- **Met5-enkephalin-Arg-Phe.**
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Selective antagonists (e.g., naltrindole for delta, norbinaltorphimine for kappa) for receptor specificity studies.[2]
- Glass fiber filters.
- Scintillation cocktail and vials.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation: Prepare cell membranes as described in the receptor binding assay protocol.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:

- Cell membranes.
- GDP (to ensure binding of [35S]GTPyS is agonist-dependent).
- Varying concentrations of **Met5-enkephalin-Arg-Phe**.
- Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
- Initiation of Reaction: Add [35S]GTPyS to each well to start the reaction.
- Incubation: Incubate at 30°C for 60 minutes.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
- Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the amount of [35S]GTPyS bound against the concentration of **Met5-enkephalin-Arg-Phe** to determine the EC₅₀ and E_{max} values.[\[6\]](#)

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

Materials:

- A cell line co-expressing the opioid receptor of interest tagged with a reporter fragment (e.g., ProLink) and β-arrestin tagged with a complementary enzyme acceptor (EA).[\[7\]](#)
- Cell culture medium.
- **Met5-enkephalin-Arg-Phe**.
- Substrate for the complemented enzyme (e.g., chemiluminescent substrate).
- 96-well white, clear-bottom plates.
- Luminometer.

Procedure:

- Cell Plating: Seed the engineered cells into 96-well plates and grow to confluence.
- Compound Addition: Remove the culture medium and add varying concentrations of **Met5-enkephalin-Arg-Phe** to the wells.
- Incubation: Incubate the plate at 37°C for 90 minutes.
- Substrate Addition and Signal Detection: Add the detection reagent containing the substrate to each well and incubate at room temperature for 60 minutes.[\[7\]](#)
- Measurement: Measure the chemiluminescent signal using a plate reader.
- Data Analysis: Plot the luminescence signal against the concentration of **Met5-enkephalin-Arg-Phe** to generate a dose-response curve and determine the EC₅₀ value.

In Vivo Analgesia Assessment: Hot Plate Test

This protocol assesses the analgesic properties of **Met5-enkephalin-Arg-Phe** in a mouse model of thermal pain.

Materials:

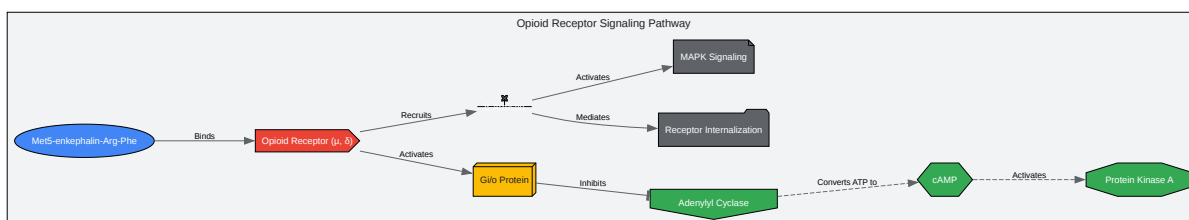
- Mice (e.g., C57BL/6).
- Hot plate apparatus with adjustable temperature.
- **Met5-enkephalin-Arg-Phe** solution for administration (e.g., intracerebroventricular injection).
- Vehicle control (e.g., saline).
- Positive control (e.g., morphine).

Procedure:

- Acclimatization: Acclimatize the mice to the experimental room and handling for at least 60 minutes before testing.[\[8\]](#)

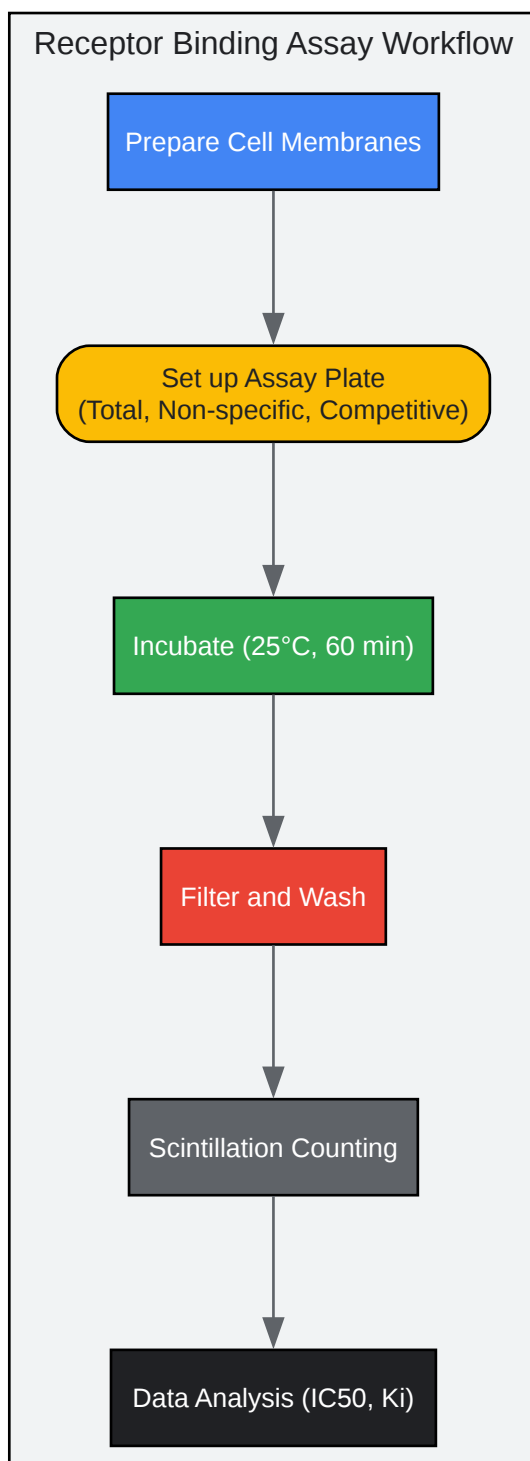
- **Baseline Measurement:** Place each mouse on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).^{[8][9]} A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.^{[1][8]}
- **Drug Administration:** Administer **Met5-enkephalin-Arg-Phe**, vehicle, or positive control to different groups of mice.
- **Post-treatment Measurement:** At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.^[8]
- **Data Analysis:** Compare the response latencies of the treated groups to the vehicle control group. An increase in latency indicates an analgesic effect. Calculate the percent maximum possible effect (%MPE) if desired.

Visualizations



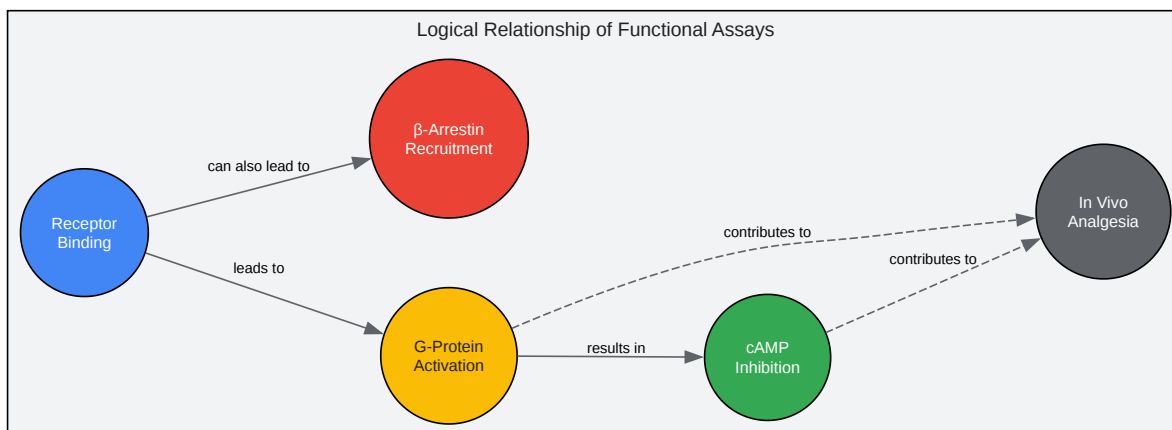
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Caption: Signaling pathway of **Met5-enkephalin-Arg-Phe** upon binding to an opioid receptor.



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Caption: Experimental workflow for the opioid receptor binding assay.



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Caption: Logical flow from receptor binding to in vivo effects of MERF.

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